

# Reasons for early termination of PF-06939999 clinical trials

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## Compound of Interest

Compound Name: PF-06939999

Cat. No.: B10827821

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## Technical Support Center: PF-06939999 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information regarding the early termination of the clinical trials for **PF-06939999**, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the early termination of the **PF-06939999** clinical trials?

The Phase 1 clinical trial (NCT03854227) for **PF-06939999** was terminated in November 2021 due to a strategic evaluation of Pfizer's oncology portfolio. This decision was not based on safety concerns or any requests from regulatory authorities.

Q2: Were there any safety concerns, such as significant adverse events, that led to the trial's termination?

No, the termination was not due to safety concerns. The trial data indicated that **PF-06939999** had a manageable and tolerable safety profile. The most common treatment-related adverse events were dose-dependent and reversible with dose modification.

Q3: What were the key dose-limiting toxicities (DLTs) observed in the Phase 1 trial?

In the dose-escalation part of the trial, four out of 24 evaluable patients (17%) experienced dose-limiting toxicities. These included:

- Thrombocytopenia (2 patients at the 6 mg twice daily dose)
- Anemia (1 patient at the 8 mg once daily dose)
- Neutropenia (1 patient at the 6 mg once daily dose)

Q4: What was the efficacy of **PF-06939999** observed in the trial?

Preliminary efficacy data showed that **PF-06939999** had antitumor activity in a subset of patients. In the dose-escalation cohort of 28 patients, two confirmed partial responses were observed: one in a patient with head and neck squamous cell carcinoma (HNSCC) and one in a patient with non-small cell lung cancer (NSCLC).

## Troubleshooting Guides

Issue: Understanding the Safety Profile of **PF-06939999**

Troubleshooting Steps:

- Review the reported treatment-related adverse events (TRAEs). The most common TRAEs were hematological and generally manageable.
- Analyze the dose-dependency of adverse events. Cytopenias (anemia, thrombocytopenia, neutropenia) were found to be dose-dependent.
- Note the recommended Phase 2 dose (RP2D). The RP2D was determined to be 6 mg once daily, a dose level with a manageable safety profile.

## Data Presentation

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase 1 Dose-Escalation Study (N=28)

Adverse Event	Any Grade Frequency (%)	Grade $\geq 3$ Frequency (%)
Anemia	43%	25%
Thrombocytopenia	32%	21%
Dysgeusia	29%	0%
Fatigue	29%	4%
Nausea	29%	0%
Neutropenia	Not Reported	4%
Lymphocyte count decreased	Not Reported	4%

Table 2: Efficacy Outcomes in the Phase 1 Dose-Escalation Study (N=28)

Response	Number of Patients	Percentage of Patients	Tumor Types with Partial Response
Partial Response	2	7.1%	Head and Neck Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC)

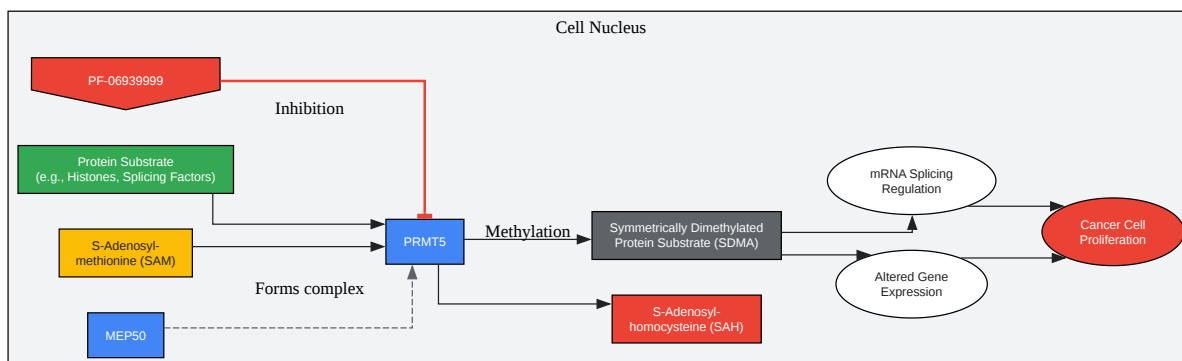
## Experimental Protocols

### Methodology for the Phase 1 Clinical Trial (NCT03854227)

- **Study Design:** This was a Phase 1, open-label, multi-center, dose-escalation and dose-expansion study.
- **Patient Population:** The trial enrolled patients with selected advanced or metastatic solid tumors, including endometrial cancer, HNSCC, NSCLC, urothelial cancer, cervical cancer, and esophageal cancer.
- **Intervention:** **PF-06939999** was administered orally, once or twice daily, in 28-day cycles.

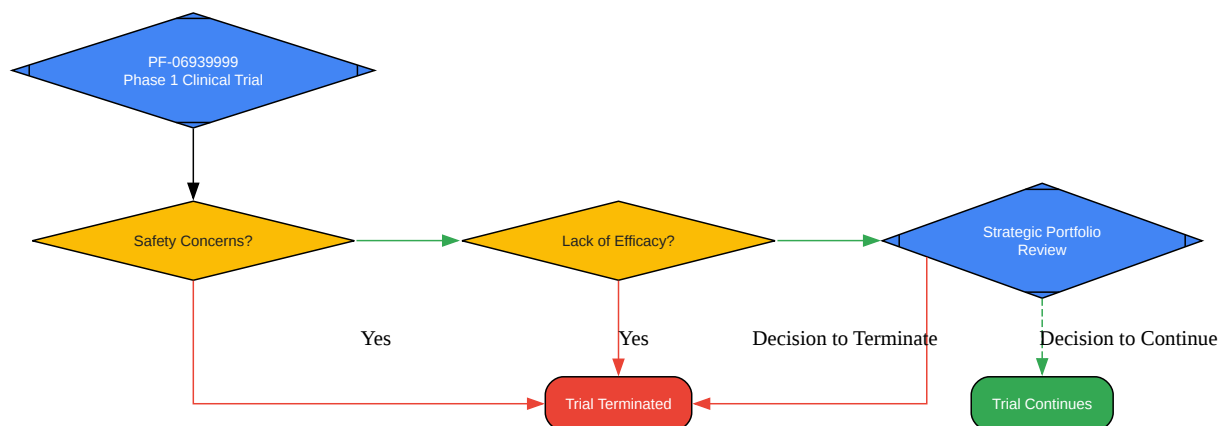
- Primary Objectives: The primary objectives were to assess the safety and tolerability of **PF-06939999** and to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- Key Assessments:
  - Safety: Monitored through the evaluation of dose-limiting toxicities (DLTs), adverse events (AEs), and laboratory abnormalities.
  - Pharmacokinetics (PK): Assessed by measuring **PF-06939999** plasma concentrations after dosing.
  - Pharmacodynamics (PD): Evaluated by measuring changes in plasma levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity, using a liquid chromatography-mass spectrometry (LC/MS) assay.
  - Antitumor Activity: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

## Mandatory Visualization



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Caption: Mechanism of action of **PF-06939999** as a PRMT5 inhibitor.



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Caption: Logical flow for the **PF-06939999** clinical trial termination decision.

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